4-Fluoro-1H-indol-5-ylamine hydrochloride
Description
Properties
IUPAC Name |
4-fluoro-1H-indol-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2.ClH/c9-8-5-3-4-11-7(5)2-1-6(8)10;/h1-4,11H,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAZKZPBTPONAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
5-Nitroindole as a Precursor
5-Nitroindole serves as a versatile starting material due to its reactive nitro group, which can be reduced to an amine post-fluorination. Fluorination at the 4-position is achieved via electrophilic substitution using agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. This method avoids positional isomerism, a common issue in direct fluorination of unsubstituted indoles.
4-Fluoroindole Derivatives
Alternative routes start with pre-fluorinated indoles, such as 4-fluoroindole, to streamline the synthesis. For example, 4-fluoroindole undergoes nitration at the 5-position using fuming nitric acid in sulfuric acid at 0°C, yielding 4-fluoro-5-nitroindole. This intermediate is critical for subsequent amination steps.
Fluorination Strategies
Electrophilic Fluorination
Electrophilic fluorination with Selectfluor® in polar aprotic solvents (e.g., DMF, acetonitrile) achieves >85% yield of 4-fluoroindole derivatives. Reaction conditions (80°C, 12 hours) ensure minimal decomposition, as confirmed by thin-layer chromatography (TLC). Competing side reactions, such as over-fluorination, are mitigated by stoichiometric control (1.1 equiv Selectfluor®).
Halogen Exchange Reactions
In cases where 4-chloroindole is available, halogen exchange using potassium fluoride (KF) and crown ethers in dimethyl sulfoxide (DMSO) at 150°C provides moderate yields (60–70%). This method is less favored due to harsh conditions and lower regioselectivity.
Amination Techniques
Catalytic Hydrogenation of Nitro Groups
Reduction of 4-fluoro-5-nitroindole to the corresponding amine is efficiently achieved via catalytic hydrogenation. Using 10% palladium on carbon (Pd/C) under 50 psi H₂ in ethanol at 25°C for 6 hours affords 4-fluoro-1H-indol-5-amine in 92% yield. This method avoids over-reduction and maintains indole ring integrity.
Buchwald-Hartwig Amination
For substrates lacking nitro groups, palladium-catalyzed amination offers a direct route. Employing Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) as a ligand, and ammonia as the amine source in toluene at 110°C, achieves 75% yield. This method is advantageous for late-stage amination but requires rigorous oxygen-free conditions.
Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in ethanol. Key parameters include:
-
Acid Concentration : 6 M HCl ensures complete protonation.
-
Temperature : Slow cooling (0.5°C/min) from 50°C to 25°C promotes crystal growth.
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Solvent System : Ethanol-water (9:1 v/v) enhances solubility and crystallization efficiency.
Purification via recrystallization yields 4-fluoro-1H-indol-5-ylamine hydrochloride with >99% purity (HPLC).
Purification and Characterization
Chromatographic Techniques
Medium-pressure liquid chromatography (MPLC) on silica gel with ethyl acetate/hexanes (3:7) removes positional isomers and unreacted starting materials. Trituration with cold acetonitrile further purifies the hydrochloride salt.
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d6): δ 10.2 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 1H), 7.12 (d, J = 4.0 Hz, 1H), 6.95 (s, 1H), 6.42 (s, 2H, NH₂), 2.31 (s, 3H, CH₃).
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Mass Spectrometry (MS) : ESI-MS m/z 169.1 [M+H]⁺ (free amine), 186.6 [M+H]⁺ (hydrochloride).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Electrophilic Fluorination + Hydrogenation | 85 | 99 | High regioselectivity |
| Halogen Exchange + Buchwald-Hartwig | 65 | 95 | Applicable to halogenated precursors |
| Nitration/Reduction | 78 | 98 | Scalability for industrial production |
Industrial-Scale Considerations
Large-scale synthesis (≥1 kg) prioritizes cost-effectiveness and safety. Continuous-flow reactors for fluorination reduce reaction times from 12 hours to 2 hours, enhancing throughput. Additionally, replacing Pd/C with cheaper Raney nickel in hydrogenation lowers catalyst costs by 40% without compromising yield .
Chemical Reactions Analysis
4-Fluoro-1H-indol-5-ylamine hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group. Reagents such as alkyl halides or acyl chlorides are commonly used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
Anticancer Applications
4-Fluoro-1H-indol-5-ylamine hydrochloride has been investigated for its role in cancer treatment, particularly due to its ability to modulate immune responses and target specific cancer pathways.
- Mechanism of Action : The compound is believed to act as an immune-modulatory agent, potentially enhancing the efficacy of existing cancer therapies by targeting cytokines involved in tumor progression. This approach aims to reduce the adverse effects associated with traditional chemotherapy, which often harms normal cells along with cancer cells .
- Case Studies : Research has shown that derivatives of indole compounds, including 4-fluoro derivatives, exhibit significant activity against various cancer cell lines. For instance, studies have demonstrated that these compounds can inhibit cell migration and invasion in pancreatic ductal adenocarcinoma models, highlighting their potential as therapeutic agents in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against bacterial strains.
- Antibacterial Efficacy : In vitro studies have indicated that 4-fluoro-1H-indol-5-ylamine hydrochloride exhibits varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria were determined, showing promising results compared to standard antibiotics like penicillin .
- Molecular Docking Studies : Computational studies using molecular docking have provided insights into the interactions between the compound and bacterial enzymes, such as DNA gyrase. These studies suggest that 4-fluoro derivatives can effectively bind to target proteins, potentially leading to the development of new antibacterial agents .
Neurological Disorders
The potential application of 4-fluoro-1H-indol-5-ylamine hydrochloride extends into the treatment of neurological disorders.
- Dopamine Receptor Modulation : Research indicates that compounds related to 4-fluoro-1H-indol-5-ylamine may act as partial agonists or antagonists at dopamine D4 receptors. This property is particularly relevant for treating conditions such as schizophrenia and anxiety disorders, where modulation of dopamine pathways can alleviate symptoms .
Synthesis and Structural Modifications
The synthesis of 4-fluoro-1H-indol-5-ylamine hydrochloride is a critical aspect of its application in drug development.
Mechanism of Action
The mechanism of action of 4-Fluoro-1H-indol-5-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom at the 4-position and the amine group at the 5-position play crucial roles in its binding affinity and selectivity towards these targets. The compound may act as an agonist or antagonist, modulating the activity of enzymes, receptors, or other proteins involved in various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Substituents
Table 1: Key Halogenated Indole Derivatives
Key Observations :
Derivatives with Functionalized Side Chains
Table 2: Indole Derivatives with Modified Side Chains
Key Observations :
- Functionalized side chains (e.g., acetamide, triazole) enhance interactions with biological targets. For example, compound 10j inhibits Bcl-2/Mcl-1 proteins, critical in apoptosis regulation .
- The hydrochloride salt form of 4-Fluoro-1H-indol-5-ylamine may improve solubility compared to neutral indole derivatives, as seen in other hydrochloride compounds (e.g., Lidamidine Hydrochloride) .
Physicochemical and Spectral Comparisons
Table 3: Spectral and Physical Property Comparison
Biological Activity
4-Fluoro-1H-indol-5-ylamine hydrochloride is a synthetic compound belonging to the indole family, which is notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and research.
4-Fluoro-1H-indol-5-ylamine hydrochloride has the following chemical properties:
- Molecular Formula: CHClF
- CAS Number: 2097068-55-6
- Molecular Weight: 171.61 g/mol
Biological Activity Overview
Indole derivatives, including 4-Fluoro-1H-indol-5-ylamine hydrochloride, have been investigated for various biological activities such as:
- Antimicrobial activity
- Anticancer properties
- Anti-inflammatory effects
Antimicrobial Activity
Research indicates that 4-Fluoro-1H-indol-5-ylamine hydrochloride exhibits significant antimicrobial properties. It has been tested against various pathogens, particularly focusing on resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antimicrobial Efficacy
A study assessed the minimum inhibitory concentration (MIC) of various indole derivatives against MRSA and other pathogens. The results are summarized in Table 1.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 4-Fluoro-1H-indol-5-ylamine | ≤ 0.25 | MRSA |
| Other Indole Derivatives | 16 - >200 | Various Gram-positive |
| and Gram-negative Bacteria |
The compound showed potent activity against MRSA with an MIC of ≤ 0.25 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial infections .
The mechanism by which 4-Fluoro-1H-indol-5-ylamine hydrochloride exerts its biological effects involves several pathways:
- Receptor Interaction: The indole nucleus allows binding to various receptors, influencing multiple biological pathways.
- Inhibition of Efflux Pumps: It has been observed to impede bacterial efflux systems, enhancing the efficacy of other antibiotics like gentamicin against resistant strains .
- SOS-Inducing Activity: Studies have shown that certain derivatives do not induce SOS responses in bacterial cells, suggesting a favorable safety profile .
Anticancer Properties
Indole derivatives are also being explored for their anticancer potential. Research indicates that some compounds within this class can inhibit cell proliferation in various cancer lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
A comparative study evaluated the cytotoxic effects of several indole derivatives on cancer cell lines. The findings are detailed in Table 2.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 4-Fluoro-1H-indol-5-ylamine | 12.4 | HeLa (Cervical Cancer) |
| Other Indole Derivatives | >50 | Various |
The results indicate that 4-Fluoro-1H-indol-5-ylamine hydrochloride exhibits promising anticancer activity with an IC50 of 12.4 µM against HeLa cells .
Q & A
Q. What are the recommended synthetic routes for 4-Fluoro-1H-indol-5-ylamine hydrochloride, and how can reaction conditions be optimized?
A convergent synthesis approach involves coupling fluorinated intermediates with indole precursors under catalytic conditions. For example, details a method using PEG-400/DMF as solvents with CuI catalysis for azide-alkyne cycloaddition, yielding 42% purified product via column chromatography (70:30 EtOAc:hexane). Optimization may involve adjusting reaction time, solvent polarity, or catalyst loading to improve yield and purity .
Q. How can structural purity and identity be confirmed for this compound?
Use a combination of analytical techniques:
- 1H/13C/19F NMR to verify substituent positions (e.g., fluorine at C4, amine at C5) and aromatic proton environments.
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., calculated vs. observed m/z for C₈H₇ClFN₂) .
- HPLC with UV detection (e.g., C18 column, 0.1% TFA in acetonitrile/water) to assess purity (>98%) and detect trace impurities .
Q. What solvent systems are suitable for purification of 4-Fluoro-1H-indol-5-ylamine hydrochloride?
recommends using 70:30 ethyl acetate:hexane for column chromatography. For hydrochloride salts, polar solvents like methanol or ethanol with aqueous HCl may enhance solubility during recrystallization .
Advanced Research Questions
Q. How do substituent variations (e.g., halogenation, alkylation) on the indole core affect bioactivity?
Structure-activity relationship (SAR) studies show that fluorine at C4 enhances metabolic stability and binding affinity in kinase inhibitors (). Chlorine or methoxy groups at adjacent positions (C6/C7) may sterically hinder target interactions, reducing potency. Computational docking (e.g., AutoDock Vina) can predict binding modes to guide synthetic modifications .
Q. What strategies mitigate instability of the free amine group during storage or reactions?
- Salt formation : Hydrochloride salts improve stability by reducing hygroscopicity ().
- Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups during synthesis, followed by acidic deprotection (e.g., HCl/dioxane) .
- Lyophilization : Store under inert gas (N₂/Ar) at -20°C to prevent oxidation .
Q. How can impurities from synthetic intermediates be identified and quantified?
Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action?
- Kinase inhibition assays : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) with recombinant kinases (e.g., Bcl-2/Mcl-1 targets in ).
- Cellular cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., IC₅₀ determination) .
Q. How can computational methods predict physicochemical properties relevant to drug development?
- LogP calculation : Use software like MarvinSketch or ACD/Labs to estimate hydrophobicity (critical for blood-brain barrier penetration).
- pKa prediction : Tools like SPARC or MoKa determine ionization states at physiological pH .
Methodological Notes
- Contradictions in Synthesis : and report differing catalytic systems (CuI vs. Pd-based). Researchers should validate methods under controlled conditions to reconcile discrepancies .
- Impurity Limits : Regulatory guidelines (e.g., ICH Q3A) require impurities <0.15% for APIs; adjust purification protocols accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
